[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate
Brand Name: Vulcanchem
CAS No.: 338777-02-9
VCID: VC5670682
InChI: InChI=1S/C17H10Cl3NO3/c18-11-3-1-10(2-4-11)16-8-13(21-24-16)9-23-17(22)14-6-5-12(19)7-15(14)20/h1-8H,9H2
SMILES: C1=CC(=CC=C1C2=CC(=NO2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl
Molecular Formula: C17H10Cl3NO3
Molecular Weight: 382.62

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate

CAS No.: 338777-02-9

Cat. No.: VC5670682

Molecular Formula: C17H10Cl3NO3

Molecular Weight: 382.62

* For research use only. Not for human or veterinary use.

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate - 338777-02-9

Specification

CAS No. 338777-02-9
Molecular Formula C17H10Cl3NO3
Molecular Weight 382.62
IUPAC Name [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate
Standard InChI InChI=1S/C17H10Cl3NO3/c18-11-3-1-10(2-4-11)16-8-13(21-24-16)9-23-17(22)14-6-5-12(19)7-15(14)20/h1-8H,9H2
Standard InChI Key TUFQOASTSSPYKE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=NO2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl

Introduction

Nomenclature and Physical Properties

Chemical Identity

The compound is systematically named [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate, with the CAS registry number 338777-02-9 . Alternative names include [5-(4-chlorophenyl)-3-isoxazolyl]methyl 2,4-dichlorobenzenecarboxylate , reflecting potential isomeric or nomenclatural variations.

Table 1: Key Physical and Chemical Data

PropertyValue/Description
Molecular FormulaC₁₇H₁₀Cl₃NO₃
Molecular Weight382.62 g/mol
SMILESC1=CC(=CC=C1C2=CC(=NO2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl
InChIKeyTUFQOASTSSPYKE-UHFFFAOYSA-N
PubChem CID3848330

Synthesis and Structural Features

Synthetic Pathways

The synthesis of this compound typically involves two core steps:

  • Oxazole Ring Formation: Cyclization reactions between amines and carbonyl-containing precursors are common. For example, 4-chlorobenzaldehyde derivatives may react with hydroxylamine or related reagents under acidic or basic conditions to form the oxazole core .

  • Esterification: The oxazole intermediate is coupled with 2,4-dichlorobenzoic acid via esterification. Reagents such as thionyl chloride or DCC (N,N'-dicyclohexylcarbodiimide) facilitate this step, with solvents like dichloromethane (DCM) or tetrahydrofuran (THF) commonly employed.

Table 2: Representative Synthesis Conditions

StepReagents/SolventsTemperature Range
Oxazole CyclizationHydroxylamine, H₂SO₄–78°C to RT
EsterificationDCC, DCM0°C to RT

Structural Motifs

The molecule features two pharmacophoric regions:

  • Oxazole Ring: A five-membered heterocycle with nitrogen and oxygen atoms, known for modulating enzyme activity (e.g., kinase inhibition) .

  • Dichlorobenzoate Moiety: Enhances lipophilicity and potential binding interactions via electron-withdrawing chlorine atoms .

CompoundKey Functional GroupsReported Activity
Target CompoundOxazole + 2,4-DichloroesterUndetermined
2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylbenzyl)oxy]phenolOxazole + Phenol esterAnticancer (hypothetical)
3-[4-(4-Bromophenyl)-5-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridineTriazole + SulfanylAntimicrobial (hypothetical)
Hazard StatementPrecautionary Measure
H315 (Skin Irritant)Wear protective gloves and lab coat.
H319 (Eye Irritant)Use safety goggles.
P261 (Inhalation Risk)Avoid dust formation.

Future Research Directions

Targeted Applications

  • Pharmaceutical Development: Screening for kinase inhibition or antimicrobial activity.

  • Material Science: Exploration as a precursor for polymers or ligands in coordination chemistry.

Methodological Improvements

  • Green Chemistry: Solvent-free or microwave-assisted synthesis to reduce environmental impact.

  • Computational Modeling: Docking studies to predict binding affinity to therapeutic targets (e.g., kinases, GPCRs).

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